N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and a fluorophenyl group
Properties
Molecular Formula |
C14H10FN3S |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H10FN3S/c15-11-5-3-10(4-6-11)13-9-19-14(18-13)17-12-2-1-7-16-8-12/h1-9H,(H,17,18) |
InChI Key |
NFLRJONKLODZFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often involve refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the Hantzsch synthesis under controlled conditions to ensure high yield and purity. This would include optimizing reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacterial and cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity, while the fluorophenyl group enhances binding affinity to certain receptors . These interactions can disrupt biological pathways, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is unique due to the presence of both a thiazole and pyridine ring, which confer distinct chemical and biological properties. The fluorophenyl group further enhances its biological activity, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
